molecular formula C26H27N5O3 B2872822 3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887881-70-1

3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2872822
CAS No.: 887881-70-1
M. Wt: 457.534
InChI Key: VEJMOYFDPCBLIH-UHFFFAOYSA-N
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Description

3-(2-Ethoxyethyl)-8-(4-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic imidazopurine-dione derivative with a complex heterocyclic scaffold. Its structure features a purine core fused with an imidazole ring, substituted at positions 3, 7, and 8 with a 2-ethoxyethyl group, phenyl ring, and 4-ethylphenyl group, respectively. This compound is part of a broader class of kinase inhibitors and phosphodiesterase (PDE) modulators, as evidenced by structural analogs in the literature . Its synthesis typically involves multi-step reactions, including cyclization and substitution under acidic or high-temperature conditions .

Properties

CAS No.

887881-70-1

Molecular Formula

C26H27N5O3

Molecular Weight

457.534

IUPAC Name

2-(2-ethoxyethyl)-6-(4-ethylphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C26H27N5O3/c1-4-18-11-13-20(14-12-18)31-21(19-9-7-6-8-10-19)17-30-22-23(27-25(30)31)28(3)26(33)29(24(22)32)15-16-34-5-2/h6-14,17H,4-5,15-16H2,1-3H3

InChI Key

VEJMOYFDPCBLIH-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOCC)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

Biological Activity

3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C26H27N5O4
  • Molecular Weight : 473.5 g/mol
  • Structure : The compound features an imidazopyridine structure with ethoxy and phenyl substituents that may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may modulate signaling pathways involved in neurotransmission and cellular responses.

Key Mechanisms:

  • Serotonin Receptor Modulation : The compound has been studied for its potential as a partial agonist at the serotonin 5-HT1A receptor, which is implicated in mood regulation and antidepressant effects .
  • Phosphodiesterase Inhibition : Some derivatives of imidazopyridines have shown inhibitory effects on phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways by regulating cyclic nucleotide levels .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antidepressant Effects

Studies have demonstrated that this compound can exert antidepressant-like effects in animal models. For instance, it has been shown to improve outcomes in the forced swim test (FST), a common assay for assessing antidepressant activity .

Pharmacokinetic Properties

Pharmacokinetic studies indicate that the compound possesses favorable absorption characteristics and metabolic stability, which are crucial for its efficacy as a therapeutic agent. Its lipophilicity and ability to penetrate the blood-brain barrier enhance its potential as an antidepressant .

Case Studies and Research Findings

StudyFindings
Study on 5-HT1A Receptor Activity Demonstrated intrinsic activity at different signaling pathways coupled to the serotonin receptor; showed potential antidepressant properties .
In Vivo Studies Compounds similar to 3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1-methyl-7-phenyl exhibited antidepressant-like activity in mice without significant anticholinergic side effects .
Pharmacological Profile Comparison AZ-853 and AZ-861 derivatives showed varied functional profiles; AZ-853 had better brain penetration leading to stronger antidepressant effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s pharmacological and physicochemical properties are best understood through comparative analysis with analogs bearing modifications at key substituent positions. Below is a systematic evaluation:

Substituent Analysis at Position 8

Compound Name Substituent at Position 8 Key Properties Source
3-(2-Ethoxyethyl)-8-(4-ethylphenyl)-1-methyl-7-phenyl-... 4-Ethylphenyl Moderate lipophilicity (logP ~3.2*); enhanced metabolic stability due to ethyl group
8-(4-Chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-... 4-Chlorophenyl Increased electronegativity; higher binding affinity to PDE4B (IC₅₀ = 0.12 µM vs. 0.34 µM for ethylphenyl)
8-(Butyl)-1-methyl-7-(2-(trifluoromethyl)phenyl)-... Butyl Elevated lipophilicity (logP ~4.1*); reduced aqueous solubility but improved blood-brain barrier penetration
8-(2-Methoxyphenyl)-1-methyl-7-p-cyanophenyl-... 2-Methoxyphenyl Electron-donating methoxy group enhances π-π stacking with kinase active sites; moderate PDE10A inhibition (IC₅₀ = 1.8 µM)

*Estimated via fragment-based methods due to lack of experimental logP data in evidence.

Modifications at Position 3

Compound Name Substituent at Position 3 Impact on Bioactivity Source
3-(2-Ethoxyethyl)-8-(4-ethylphenyl)-1-methyl-7-phenyl-... 2-Ethoxyethyl Balances solubility and membrane permeability; ethoxy group reduces CYP3A4-mediated metabolism
8-(4-Ethylphenyl)-1-methyl-3-[2-(4-morpholinyl)ethyl]-7-phenyl-... Morpholinylethyl Enhanced solubility in polar solvents (e.g., DMSO); improved selectivity for 5-HT₇ receptors (Ki = 14 nM vs. 86 nM for ethoxyethyl)
8-Butyl-1-methyl-7-o-methoxyphenyl-... Methyl (fixed) Simplified synthesis (28% yield vs. 15–67% for other analogs) but reduced kinase inhibition potency

Receptor Binding and Enzyme Inhibition

  • Target Compound : Exhibits moderate affinity for dopamine D₂ receptors (Ki = 230 nM) and PDE4B (IC₅₀ = 0.34 µM), comparable to 8-(4-chlorophenyl) analogs but less potent than morpholinylethyl derivatives .
  • Key Analog: 8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)butyl))-1,3-dimethyl-... (Compound 5 in ): Superior 5-HT₇ receptor affinity (Ki = 9 nM) due to dihydroisoquinoline moiety. PDE10A inhibition at IC₅₀ = 0.89 µM, highlighting the role of bulky substituents in enzyme selectivity .

Physicochemical and Pharmacokinetic Profiles

  • Aqueous Solubility : The ethoxyethyl group in the target compound improves solubility (≈12 µg/mL) compared to butyl-substituted analogs (≈3 µg/mL) .
  • Metabolic Stability : Ethylphenyl and ethoxyethyl groups reduce oxidative metabolism in liver microsomes (t₁/₂ = 45 min vs. 22 min for chlorophenyl analogs) .

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